D-Histidine hydrochloride monohydrate (H-D-His-OH.HCl.H2O)

説明

D-Histidine hydrochloride monohydrate is a form of the essential amino acid histidine . It is used in cell culture media formulations used in biomanufacturing . The use of non-animal-sourced D-Histidine and other components avoids the risk of contaminating bioproducts with adventitious viruses .

Synthesis Analysis

The detailed descriptions of the characterization techniques as well as sample preparations of the grown crystals for different experiments were briefly explained in an earlier article .Molecular Structure Analysis

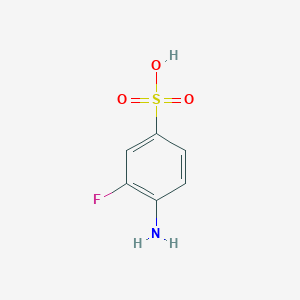

The crystallographic findings show that the D-Histidine hydrochloride monohydrate sample crystallized in an orthorhombic form with the P2 1 2 1 2 1 space group . NMR spectroscopy was used to find the molecular identity of the sample .Chemical Reactions Analysis

Histidine, along with other amino acids such as proline and arginine, takes part in deamination, a process in which its amino group is removed .Physical And Chemical Properties Analysis

D-Histidine hydrochloride monohydrate is a white crystalline powder . It has a melting point of 254 °C (dec.) . Its solubility in water is 100 mg/mL . The molecular weight of D-Histidine hydrochloride monohydrate is 209.63 g/mol .科学的研究の応用

D-Histidine hydrochloride monohydrate has a variety of scientific research applications. It can be used as a substrate for enzyme activity assays and as a reagent in peptide synthesis. It is also used as a chelating agent in the purification of proteins and as a buffer in biochemical reactions. In addition, it is used as a component of buffer solutions in cell culture media and in the preparation of buffers for electrophoresis.

作用機序

Target of Action

D-Histidine hydrochloride monohydrate, also known as D-Histidine monohydrochloride monohydrate or H-D-His-OH.HCl.H2O, is a derivative of the essential amino acid histidine . The primary targets of this compound are proteins, particularly those involved in one-carbon unit metabolism . It is associated with protein methylation and is a part of hemoglobin structure and function .

Mode of Action

It is known that histidine, the parent compound, can shift from a non-protonated to a protonated state, allowing it to exhibit both acid and nucleophilic functionality . This property plays a crucial role in the conformational stability of proteins .

Biochemical Pathways

Histidine, from which D-Histidine hydrochloride monohydrate is derived, is involved in various biochemical pathways. It plays a significant role in the formation of hemoglobin . Histidine can also be converted to 3-methylhistidine, which serves as a biomarker for skeletal muscle damage . Furthermore, histidine serves as a precursor for the formation of histamine, which is associated with allergic responses .

Result of Action

It is known that histidine, the parent compound, is critical for protein structure and function . It is also found in the myelin of brain nerve cells . Furthermore, histidine is a component of dipeptides with antioxidative properties .

Action Environment

The action of D-Histidine hydrochloride monohydrate can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability may be affected by the pH of the environment, as histidine can shift from a non-protonated to a protonated state . Additionally, the compound’s action may be influenced by the presence of heavy metals, as D-Histidine may be used as a heavy metal sequestration agent .

実験室実験の利点と制限

The main advantage of using D-Histidine hydrochloride monohydrate in laboratory experiments is that it is a naturally occurring amino acid that is easily synthesized from L-histidine. It is also relatively inexpensive and readily available. The main limitation is that it is a racemic mixture, meaning that it contains both D- and L-histidine. This can lead to inaccurate results in some laboratory experiments.

将来の方向性

The future of D-Histidine hydrochloride monohydrate is bright. It is an important compound with a wide range of scientific and medical applications. In the future, it is likely to be used in more research applications, such as in the development of new drugs and therapies. Additionally, it may be used in the development of new diagnostic tests and treatments. Finally, it may be used in the development of new food products, such as dietary supplements and functional foods.

合成法

D-Histidine hydrochloride monohydrate is synthesized from L-histidine through a process called racemization. This process involves the conversion of the L-histidine into D-histidine by treating it with an acid, usually hydrochloric acid. The reaction takes place in aqueous solution and produces a racemic mixture of D- and L-histidine. The D-histidine is then isolated and purified by crystallization. The final product is a white, odorless, crystalline powder.

生化学分析

Biochemical Properties

D-Histidine hydrochloride monohydrate participates in numerous biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, histidine can be converted to 3-methylhistidine, a biomarker for skeletal muscle damage, by certain methyltransferase enzymes . It also plays a role in the biosynthesis of proteins .

Cellular Effects

D-Histidine hydrochloride monohydrate influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, histidine is a precursor for the formation of histamine, which is associated with allergic responses .

Molecular Mechanism

The molecular mechanism of D-Histidine hydrochloride monohydrate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of supplemental D-Histidine hydrochloride monohydrate remains speculative .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Histidine hydrochloride monohydrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Histidine hydrochloride monohydrate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D-Histidine hydrochloride monohydrate is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

D-Histidine hydrochloride monohydrate is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of D-Histidine hydrochloride monohydrate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

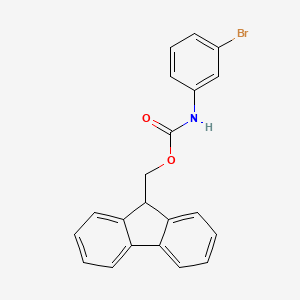

IUPAC Name |

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328526-86-9, 351-50-8 | |

| Record name | D-Histidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328526-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-histidine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)

![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)